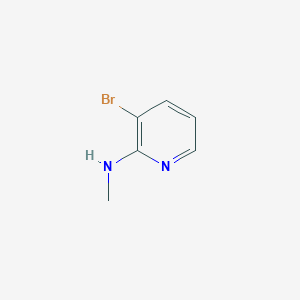

3-bromo-N-methylpyridin-2-amine

Overview

Description

The compound 3-bromo-N-methylpyridin-2-amine is a brominated pyridine derivative that has been the subject of various synthetic studies. It is a molecule of interest due to its potential applications in medicinal chemistry and as a building block for more complex chemical structures.

Synthesis Analysis

The synthesis of related bromopyridine compounds has been explored in several studies. For instance, the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine has been reported, where different reaction conditions lead to the formation of these compounds . Another study examined the intramolecular amination of N-(3-bromopyridin-2-yl)azaheteroarylamines, which unraveled the mechanism of the ring closure reaction involving Pd-catalyzed amination and base-assisted nucleophilic aromatic substitution . These studies provide insights into the synthetic routes that could potentially be applied to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of bromopyridine derivatives can be complex and is often determined using various spectroscopic techniques. For example, the structure of 2-(aminomethylene)-2H,3H-1-benzothiophene-3-ones, which are related to bromopyridine compounds, was elucidated using X-ray crystallographic analysis . This suggests that similar analytical methods could be used to determine the molecular structure of this compound.

Chemical Reactions Analysis

Bromopyridine compounds are known to undergo various chemical reactions. The amination of bromo-derivatives of pyridine, which may involve a pyridyne intermediate, has been studied, indicating the reactivity of such compounds towards nucleophilic substitution . This reactivity is crucial for further functionalization of the bromopyridine core.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyridine derivatives are influenced by their molecular structure. For instance, the synthesis and assessment of substituted (E)-N-benzylidene-5-bromopyridin-2-amines revealed insights into the effect of substituents on the spectral data of these compounds . Such data are essential for understanding the behavior of these molecules in different environments and can be correlated with their chemical reactivity and potential applications.

Scientific Research Applications

Synthesis and Structural Analysis

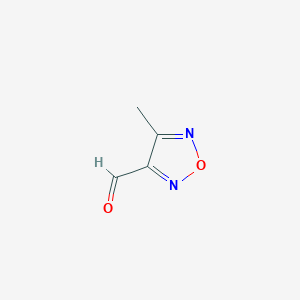

- The compound 3-bromo-N-methylpyridin-2-amine is used in the synthesis of various chemical compounds. For instance, it's involved in the preparation of ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, which is synthesized from the reaction of 6-methylpyridin-2-amine and ethyl 3-bromo-2-oxopropionate (Yao et al., 2010). This highlights its role in creating structurally complex molecules.

In Suzuki Cross-Coupling Reactions

- This compound is notably utilized in Suzuki cross-coupling reactions. An example is the synthesis of novel pyridine derivatives via Suzuki cross-coupling reaction of commercially available bromo-pyridin-amines. These derivatives have been studied for their potential as chiral dopants for liquid crystals and have been assessed for anti-thrombolytic, biofilm inhibition, and haemolytic activities (Ahmad et al., 2017).

Catalyzed Amination Processes

- The compound is also important in catalyzed amination processes. For example, amination of 5-bromo-2-chloropyridine catalyzed by a palladium-Xantphos complex predominantly yields a high isolated yield of the aminated product, demonstrating the compound's utility in selective chemical transformations (Ji et al., 2003).

Pharmaceutical Intermediate

- It acts as an intermediate in the pharmaceutical industry. For example, it is used in the synthesis of a series of mannich bases and imidazo-pyridine derivatives, which have been tested for antimicrobial activities against various bacterial and fungal strains. Some derivatives have shown promising results compared to commercial drugs (Desai et al., 2012).

Safety and Hazards

“3-bromo-N-methylpyridin-2-amine” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing hands and other exposed skin thoroughly after handling .

properties

IUPAC Name |

3-bromo-N-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-8-6-5(7)3-2-4-9-6/h2-4H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCXEEQZSDKPKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40572493 | |

| Record name | 3-Bromo-N-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

214977-38-5 | |

| Record name | 3-Bromo-N-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1283562.png)

![6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B1283605.png)